molecular formula C21H30N2O3 B12642466 Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate

Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate

Cat. No.: B12642466
M. Wt: 358.5 g/mol
InChI Key: MBZYVABQXLPOFN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an isoquinoline moiety, and a tert-butyl ester group. The molecular formula of this compound is C20H30N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Scientific Research Applications

Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, isoquinoline moiety, and tert-butyl ester group makes it a valuable compound for various research applications, offering advantages in terms of stability, reactivity, and specificity .

Properties

Molecular Formula

C21H30N2O3

Molecular Weight

358.5 g/mol

IUPAC Name

tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C21H30N2O3/c1-21(2,3)26-20(24)23-12-8-16(9-13-23)10-14-25-19-6-4-5-17-15-22-11-7-18(17)19/h4-6,15-16H,7-14H2,1-3H3

InChI Key

MBZYVABQXLPOFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCOC2=CC=CC3=C2CCN=C3

Origin of Product

United States

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